6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95%
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Overview
Description
6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% (6-FHPPA) is a synthetic organic compound that has been used for a variety of scientific research applications. It is a derivative of picolinic acid, a naturally occurring compound found in plants and animals, and has been used in the synthesis of various compounds. 6-FHPPA is a white, crystalline solid that is soluble in water and has a melting point of 142-144°C.
Scientific Research Applications
6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of the properties of polymers materials, as well as in the development of new catalysts for chemical reactions. Additionally, 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% has been used in the study of the structure and reactivity of organic molecules.
Mechanism of Action
6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% has been found to act as a chelating agent, which means that it binds to metal ions in order to form a complex. This complex can then be used to facilitate chemical reactions or to stabilize the metal ions. Additionally, 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can help reduce the toxicity of drugs. Additionally, 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, meaning that it does not easily degrade or react with other compounds. However, 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% can be sensitive to light and air, which can limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in some applications.
Future Directions
In the future, 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used in the development of new drugs and pharmaceuticals. Additionally, it could be used to develop new catalysts for chemical reactions, as well as to study the properties of polymers materials. Additionally, 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to study the structure and reactivity of organic molecules, as well as to develop new methods for the synthesis of compounds. Finally, 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to further study its biochemical and physiological effects, as well as to explore its potential therapeutic applications.
Synthesis Methods
6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95% is typically synthesized through a process known as condensation reaction. In this process, picolinic acid is reacted with 5-fluoro-2-hydroxybenzaldehyde in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is 6-Amino-3-(5-fluoro-2-hydroxyphenyl)picolinic acid, 95%.
properties
IUPAC Name |
6-amino-3-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-6-1-3-9(16)8(5-6)7-2-4-10(14)15-11(7)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNSZVRZVQWGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(N=C(C=C2)N)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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